3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving 2-hydrazinopyridine and an appropriate aldehyde.
Introduction of the Methylsulfanyl Group: This step often involves the nucleophilic substitution of a suitable leaving group with a methylthiol reagent.
Attachment of the Morpholin-4-ylsulfonyl Group: This is usually done via a sulfonylation reaction, where morpholine is reacted with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced under specific conditions, although this is less common due to the stability of the sulfonyl group.
Substitution: The triazolopyridine core can undergo various substitution reactions, particularly at the nitrogen atoms, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine is investigated for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aryl-[1,2,4]triazolo[4,3-a]pyridines: These compounds share the triazolopyridine core but differ in the substituents attached to the core structure.
Tris[1,2,4]triazolo[1,3,5]triazine Derivatives: These compounds feature a fused triazole and triazine moiety and are used in similar applications.
Uniqueness
3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both the methylsulfanyl and morpholin-4-ylsulfonyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other triazolopyridine derivatives.
Properties
CAS No. |
74186-45-1 |
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Molecular Formula |
C11H14N4O3S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[(3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]morpholine |
InChI |
InChI=1S/C11H14N4O3S2/c1-19-11-13-12-10-9(3-2-4-15(10)11)20(16,17)14-5-7-18-8-6-14/h2-4H,5-8H2,1H3 |
InChI Key |
VNDNVSWZQVWLNB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1C=CC=C2S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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